molecular formula C17H28N6O2 B4872181 N-{2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide

N-{2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide

Cat. No.: B4872181
M. Wt: 348.4 g/mol
InChI Key: FLGVVPMTFCMQEP-UHFFFAOYSA-N
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Description

N-{2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted at the 4- and 6-positions with piperidinyl groups. The triazine core is linked via an ethoxy bridge to an acetamide moiety.

Properties

IUPAC Name

N-[2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-14(24)18-8-13-25-17-20-15(22-9-4-2-5-10-22)19-16(21-17)23-11-6-3-7-12-23/h2-13H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGVVPMTFCMQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Key Structural Differences and Implications

Triazine Substituents: The target compound features piperidinyl groups, which are more lipophilic than the morpholinyl or dimethylamino/methoxy groups in the comparators. Piperidine’s saturated six-membered ring enhances membrane permeability compared to morpholine’s oxygen-containing ring, which introduces polarity .

Acetamide Modifications: The target compound lacks the chlorophenoxy side chain present in the comparators. This absence likely reduces molecular weight and may improve aqueous solubility but could diminish target affinity in contexts where halogenated aryl groups enhance binding (e.g., kinase inhibition) . The 2,4-dichlorophenoxy group in C₁₇H₂₂Cl₂N₆O₄ introduces steric bulk and electron-withdrawing effects, which might stabilize interactions with hydrophobic protein pockets.

Pharmacological and Physicochemical Insights

  • Solubility: The chlorophenoxy groups in comparators reduce solubility in aqueous media, as evidenced by their higher molecular weights (445.3 vs. 374.4 g/mol for the target).
  • Bioactivity: Morpholinyl and dimethylamino substituents are common in kinase inhibitors (e.g., PI3K/mTOR pathways), whereas piperidinyl groups are prevalent in CNS-targeting agents due to their lipophilicity .

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